molecular formula C9H10BrNO4 B6597784 2-(4-bromophenyl)-2-nitropropane-1,3-diol CAS No. 90561-94-7

2-(4-bromophenyl)-2-nitropropane-1,3-diol

Cat. No. B6597784
CAS RN: 90561-94-7
M. Wt: 276.08 g/mol
InChI Key: NUDNCFJMKHVXDX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-nitropropane-1,3-diol (2-BPND) is a synthetic organic compound belonging to the nitroalkane family. It is a colorless liquid with a sweet smell, and is insoluble in water. 2-BPND is widely used in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

2-(4-bromophenyl)-2-nitropropane-1,3-diol is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used as a substrate in enzyme assays, as a reagent in the synthesis of other compounds, and as a catalyst in organic reactions. It is also used in the study of protein-ligand interactions, and as a model compound for drug design.

Mechanism of Action

2-(4-bromophenyl)-2-nitropropane-1,3-diol acts as a competitive inhibitor of enzymes, by binding to the active site of the enzyme and blocking the binding of the substrate. This competitive inhibition reduces the catalytic efficiency of the enzyme, resulting in a decrease in the rate of the reaction.
Biochemical and Physiological Effects
2-(4-bromophenyl)-2-nitropropane-1,3-diol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-bromophenyl)-2-nitropropane-1,3-diol can inhibit the activity of enzymes involved in energy metabolism, such as glycolysis and the Krebs cycle. It has also been shown to inhibit the activity of enzymes involved in fatty acid synthesis, and to inhibit the activity of enzymes involved in the metabolism of xenobiotics. In vivo studies have demonstrated that 2-(4-bromophenyl)-2-nitropropane-1,3-diol can reduce the rate of protein synthesis, and can also reduce the rate of DNA replication.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-2-nitropropane-1,3-diol has several advantages for laboratory experiments. It is easy to synthesize, is relatively stable, and is not toxic at low concentrations. However, its use is limited by its poor solubility in water and its low reactivity.

Future Directions

There are several potential future directions for research involving 2-(4-bromophenyl)-2-nitropropane-1,3-diol. These include further studies on its biochemical and physiological effects, studies on its structural properties, and studies on its potential applications in drug design. Additionally, further research is needed to better understand its mechanism of action, and to develop methods for its more efficient synthesis.

Synthesis Methods

2-(4-bromophenyl)-2-nitropropane-1,3-diol can be synthesized through an organic reaction involving the reaction of 4-bromophenyl-2-nitropropane-1,3-diol with sodium borohydride. This reaction is carried out in an aqueous solution at room temperature. The reaction is then quenched with hydrochloric acid, and the product is isolated by extraction with ethyl acetate. The product is then purified by column chromatography.

properties

IUPAC Name

2-(4-bromophenyl)-2-nitropropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4/c10-8-3-1-7(2-4-8)9(5-12,6-13)11(14)15/h1-4,12-13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDNCFJMKHVXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)(CO)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-nitropropane-1,3-diol

CAS RN

90561-94-7
Record name 2-(4-bromophenyl)-2-nitropropane-1,3-diol
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